

In-Depth Technical Guide to 2,3,4-Trimethoxyphenylacetonitrile

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Compound of Interest

Compound Name: **2,3,4-Trimethoxyphenylacetonitrile**

Cat. No.: **B1329882**

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CAS Number: 68913-85-9

This technical guide provides a comprehensive overview of **2,3,4-Trimethoxyphenylacetonitrile**, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. This document details the compound's physicochemical properties, a plausible multi-step synthesis protocol, and an analysis of its known and potential biological significance.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for **2,3,4-Trimethoxyphenylacetonitrile** is not widely published, the following tables summarize its known identifiers and predicted spectroscopic information. These values are crucial for the characterization and quality control of the compound.

Table 1: Compound Identification

Identifier	Value
CAS Number	68913-85-9[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₃
Molecular Weight	207.23 g/mol [1]
IUPAC Name	2-(2,3,4-trimethoxyphenyl)acetonitrile

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	208.0968
[M+Na] ⁺	230.0788
[M-H] ⁻	206.0823
[M+NH ₄] ⁺	225.1234
[M+K] ⁺	246.0527

Note: Data is predicted and should be confirmed with experimental analysis.

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of **2,3,4-Trimethoxyphenylacetonitrile** is not readily available in published literature. However, based on established organic chemistry principles and known transformations of similar compounds, a plausible multi-step synthetic pathway can be proposed. This pathway starts from the commercially available precursor, 2,3,4-Trimethoxybenzaldehyde.

The proposed synthesis involves three key stages:

- Reduction of the aldehyde to the corresponding benzyl alcohol.
- Halogenation of the benzyl alcohol to form a benzyl halide.
- Cyanation of the benzyl halide to yield the target nitrile.

Step 1: Reduction of 2,3,4-Trimethoxybenzaldehyde to 2,3,4-Trimethoxybenzyl alcohol

Methodology:

This step involves the reduction of the aldehyde functional group to a primary alcohol. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄)

in an alcoholic solvent.

- Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 2,3,4-Trimethoxybenzaldehyde and a suitable solvent, such as methanol or ethanol.
- Reagent Addition: The flask is cooled in an ice bath, and sodium borohydride is added portion-wise to control the exothermic reaction.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2,3,4-Trimethoxybenzyl alcohol.
- Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Conversion of 2,3,4-Trimethoxybenzyl alcohol to 2,3,4-Trimethoxybenzyl chloride

Methodology:

The conversion of the benzyl alcohol to a benzyl chloride is a crucial step to create a good leaving group for the subsequent nucleophilic substitution. A common method for this is the reaction with thionyl chloride (SOCl_2) or concentrated hydrochloric acid.

- Reaction Setup: In a well-ventilated fume hood, 2,3,4-Trimethoxybenzyl alcohol is dissolved in a suitable inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Reagent Addition: Thionyl chloride is added dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure complete conversion.

- Reaction Monitoring: The reaction can be monitored by TLC.
- Work-up: After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine to remove any acidic impurities. The organic layer is dried and concentrated to give the crude 2,3,4-Trimethoxybenzyl chloride.

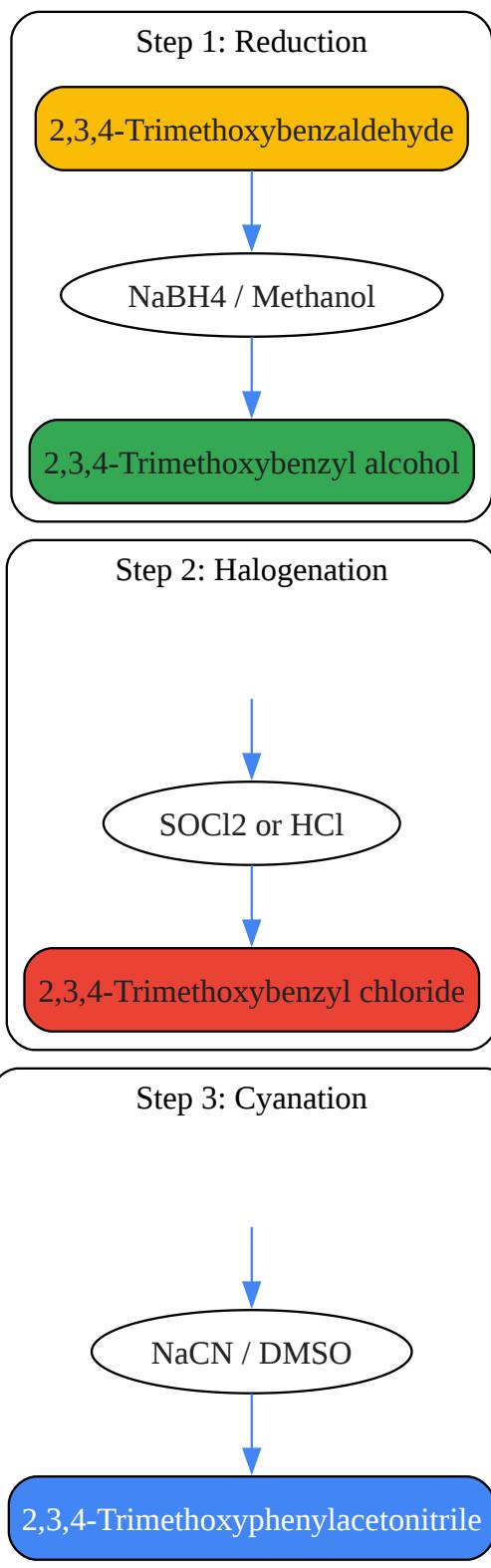
Step 3: Synthesis of 2,3,4-Trimethoxyphenylacetonitrile from 2,3,4-Trimethoxybenzyl chloride

Methodology:

The final step is a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion. This is a standard method for the synthesis of nitriles from alkyl halides.[\[2\]](#)

- Reaction Setup: A solution of 2,3,4-Trimethoxybenzyl chloride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol is prepared in a round-bottom flask.[\[3\]](#)
- Reagent Addition: Sodium cyanide or potassium cyanide is added to the solution.[\[2\]](#)[\[4\]](#) The reaction mixture is then heated to facilitate the substitution.[\[3\]](#)
- Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting benzyl chloride is no longer present.
- Work-up: Once the reaction is complete, the mixture is cooled and poured into water. The aqueous phase is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The resulting crude **2,3,4-Trimethoxyphenylacetonitrile** can be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis

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